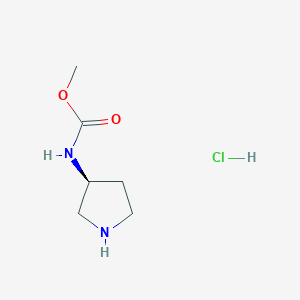

methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride

Description

Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride is a chiral pyrrolidine derivative featuring a methyl carbamate group at the 3-position of the pyrrolidine ring, with a hydrochloride counterion. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules targeting neurological receptors (e.g., NR2B-selective antagonists) . Its stereochemistry ((3S)-configuration) and functional group (carbamate) make it valuable for structure-activity relationship (SAR) studies and drug development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKDVLKJPBGOOF-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride typically involves the reaction of a pyrrolidine derivative with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Material: A pyrrolidine derivative.

Reagent: Methyl chloroformate.

Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. These methods allow for the efficient and scalable production of the compound. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride is explored for its potential as a therapeutic agent. Its structure is conducive to modifications that can enhance biological activity. Notably, derivatives of pyrrolidine compounds have shown promise in developing antibiotics and antiviral agents. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa .

Biological Research

The compound serves as a valuable tool in biological studies, particularly in enzyme mechanism investigations. Its ability to interact with biological macromolecules makes it suitable for probing protein-ligand interactions. Studies have indicated that such compounds can modulate enzyme activities, providing insights into metabolic pathways.

Drug Discovery

In drug discovery, this compound acts as a building block for synthesizing complex organic molecules. Its derivatives are being evaluated for their efficacy against various diseases, including respiratory viral infections . The compound's versatility allows researchers to create diverse chemical libraries that facilitate high-throughput screening for new drug candidates.

Specialty Chemicals

In the industrial sector, this compound is utilized in producing specialty chemicals due to its stability and reactivity. It can be employed in synthesizing advanced materials and fine chemicals used in various applications ranging from agrochemicals to pharmaceuticals.

Chemical Reactions

The compound participates in several chemical reactions such as oxidation, reduction, and nucleophilic substitutions. These reactions are crucial for developing new derivatives with tailored properties for specific applications.

Case Studies

Mechanism of Action

The mechanism of action of methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolidine Derivatives

The table below compares methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and applications:

*Inferred formula based on structural analogs.

†Calculated based on inferred formula.

Key Observations:

- Substituent Effects: Methyl carbamate (target compound) offers a balance between stability and solubility, making it suitable for neurological drug precursors . tert-Butyl carbamate provides steric protection, improving intermediate stability during multi-step syntheses .

Stereochemical Influence :

Research Findings and Trends

- Yield Optimization : The synthesis of benzyl derivatives achieves higher yields (81%) compared to low-yield steps (3%) in complex heterocycle formations , suggesting room for improvement in the target compound’s synthetic routes.

Biological Activity

Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article delves into its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.

Structural Characteristics

This compound features a pyrrolidine ring that is known for its versatility in drug design. The compound's structure allows for interaction with various biological receptors, potentially influencing neurotransmitter systems and other cellular processes.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₇H₁₄ClN₃O₂ | Contains a pyrrolidine ring; potential neuroactive properties |

| Tert-butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride | C₁₁H₁₈ClN₃O₂ | Similar structure with variations in substituents |

Receptor Binding and Pharmacodynamics

Preliminary studies indicate that this compound may exhibit binding affinity to neurotransmitter receptors. Research suggests that the compound can modulate neurotransmission, particularly within the central nervous system. However, comprehensive pharmacokinetic and pharmacodynamic profiles are necessary to fully elucidate these interactions .

Case Studies and Experimental Findings

- Neuropharmacological Effects : In a study involving spinal nerve ligation models, compounds structurally related to this compound demonstrated efficacy in alleviating neuropathic pain. These findings suggest that similar mechanisms may be applicable to this compound .

- Antibacterial Activity : Related compounds with pyrrolidine moieties have shown promising antibacterial activities against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This raises the possibility that this compound could possess similar properties .

Safety and Toxicology

While the biological activity of this compound is promising, safety assessments are crucial. Preliminary data indicate potential hazards related to skin and eye contact, necessitating careful handling in laboratory settings . Further toxicological studies are required to establish a safety profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride, and how is stereochemical integrity maintained during synthesis?

- Methodological Answer : The compound is synthesized via carbamate protection of (3S)-pyrrolidin-3-amine. A critical step involves using tert-butyl (3S)-pyrrolidin-3-ylcarbamate (intermediate 57) followed by deprotection and reaction with methyl chloroformate. Chiral purity is preserved by employing enantiomerically pure starting materials and monitoring stereochemistry via chiral HPLC or polarimetry. Cyanogen bromide treatment in later steps ensures selective functionalization without racemization .

Q. How is this compound characterized to confirm structural identity and purity?

- Methodological Answer : Characterization involves a combination of H/C NMR to verify the pyrrolidine ring and carbamate group, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical assignment. Purity is assessed via reverse-phase HPLC (≥98% by area normalization) with UV detection at 254 nm. Residual solvents are quantified using GC-MS .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. The hydrochloride salt may release HCl vapors under heating; neutralization with dilute base is recommended for waste disposal. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates for key steps like carbamate formation. ICReDD’s workflow integrates these computations with experimental data to screen reaction conditions (e.g., solvent polarity, temperature) and minimize side reactions (e.g., over-alkylation). This reduces trial-and-error experimentation by 30–50% .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of pyrrolidine derivatives?

- Methodological Answer : Discrepancies in NMR (e.g., unexpected coupling constants) may arise from conformational flexibility or proton exchange. Use variable-temperature NMR to identify dynamic processes. For ambiguous NOE correlations, supplement with 2D H-C HSQC/HMBC and compare computed NMR spectra (using software like Gaussian or ACD/Labs) to experimental data .

Q. How can reaction fundamentals inform reactor design for scaling up this compound synthesis?

- Methodological Answer : Kinetic studies (e.g., rate law determination via in-situ FTIR or calorimetry) guide reactor selection. For exothermic steps (e.g., HCl salt formation), use continuous-flow reactors with precise temperature control. Membrane separation technologies (e.g., nanofiltration) improve yield by removing unreacted intermediates during workup .

Q. What methodologies assess the biological activity of this compound as an NR2B receptor modulator?

- Methodological Answer : Conduct competitive binding assays using H-labeled antagonists (e.g., ifenprodil) on cortical membrane preparations. Functional activity is tested via electrophysiology (patch-clamp) in HEK293 cells expressing recombinant NR2B receptors. Dose-response curves (IC/EC) and selectivity over related receptors (e.g., NMDA subtypes) are quantified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.